8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative with three critical substituents:
- Position 3: A methyl group, common in xanthine analogs to modulate pharmacokinetics.
- Position 7: A 2-hydroxy-3-(4-nitrophenoxy)propyl chain, introducing a polar hydroxy group and an electron-withdrawing 4-nitrophenoxy moiety.
The 4-nitrophenoxy group distinguishes it from related compounds, influencing electronic properties and stability.
Properties
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O6/c1-4-26(5-2)11-10-22-20-23-18-17(19(30)24-21(31)25(18)3)27(20)12-15(29)13-34-16-8-6-14(7-9-16)28(32)33/h6-9,15,29H,4-5,10-13H2,1-3H3,(H,22,23)(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYJURIVTWLJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.
The molecular formula of the compound is , and it features a complex structure that includes a purine core modified with various functional groups. The presence of a diethylamino group and a nitrophenoxy propyl chain suggests potential for diverse biological interactions.
- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit key enzymes involved in cellular metabolism. For instance, the inhibition of phospholipase A2 has been associated with compounds that display similar structural motifs .
- DNA Interaction : As a purine derivative, this compound may interact with DNA, potentially forming adducts that interfere with replication and transcription processes. Such interactions can lead to apoptosis in rapidly dividing cells, particularly in cancerous tissues .
- Antimicrobial Properties : Preliminary studies indicate that related compounds exhibit antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell membranes or interference with nucleic acid synthesis .
Anticancer Activity
A study evaluating the anticancer potential of purine derivatives found that certain modifications enhanced their efficacy against various cancer cell lines. The compound's ability to induce apoptosis through DNA damage was highlighted, suggesting its potential as an anticancer agent .
Antimicrobial Effects
Research conducted on structurally similar alkaloids demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested with minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to 150 µg/mL against common pathogens such as E. coli and Staphylococcus aureus.
Comparative Analysis of Biological Activities
| Compound | Activity | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| Compound A | Antibacterial | 75 | Bacillus subtilis |
| Compound B | Antifungal | 125 | Candida albicans |
| This Compound | Anticancer | N/A | Various Cancer Lines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
Key Observations:
Position 7: The target compound’s 4-nitrophenoxy group is electron-withdrawing, contrasting with the 4-methoxyphenoxy (electron-donating) group in and the non-aromatic 3-phenylpropyl in . This impacts solubility and reactivity. The 2-hydroxy moiety in the target and enhances hydrophilicity compared to .
the polar 2-hydroxyethylamino in . The nitro group in may confer electrophilic reactivity, absent in the target.
Position 3 :
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound with high purity, and how can side reactions be minimized?
- Methodological Answer: Synthesis involves multi-step protocols, including alkylation of the purine core at position 7 with 2-hydroxy-3-(4-nitrophenoxy)propyl groups, followed by nucleophilic substitution at position 8 with a diethylaminoethylamine moiety. Protecting groups (e.g., tert-butyloxycarbonyl for amines) are essential to prevent unwanted side reactions during functionalization. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) is recommended, with purity validated by HPLC (>95%) and NMR (e.g., absence of extraneous peaks in -NMR spectra) .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are key functional groups identified?
- Methodological Answer:
- NMR: - and -NMR confirm substituent positions (e.g., diethylaminoethylamine protons at δ 2.5–3.0 ppm; nitrophenoxy aromatic protons at δ 7.5–8.0 ppm) .
- IR: Peaks at 1650–1700 cm indicate carbonyl groups (C=O), while 1250–1300 cm corresponds to C-O-C ether linkages .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns to verify the nitro group and diethylaminoethyl chain .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Methodological Answer: Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve solubility. Alternatively, derivatization (e.g., temporary acetylation of the hydroxyl group) enhances hydrophilicity. Solubility should be validated via dynamic light scattering (DLS) or nephelometry before biological testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer:
- Substituent Variation: Systematically modify the diethylaminoethylamine chain (e.g., replacing diethyl with pyrrolidinyl) and the nitrophenoxy group (e.g., substituting nitro with methoxy) to assess impact on receptor binding .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with adenosine receptors or kinases. Validate with in vitro assays (e.g., cAMP modulation for adenosine A receptor activity) .
- Data Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).
- Control Compounds: Include reference ligands (e.g., theophylline for adenosine receptor antagonism) to normalize inter-study variability .
- Meta-Analysis: Use tools like RevMan to aggregate data, identifying outliers through funnel plots or sensitivity analysis .
Q. How can computational models predict metabolic stability and potential toxicity?
- Methodological Answer:
- ADMET Prediction: Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450-mediated oxidation of the diethylamino group).
- Molecular Dynamics (MD): Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify reactive intermediates. Validate with in vitro microsomal assays (e.g., rat liver S9 fractions) .
Q. What methodologies validate the compound’s stability under varying storage conditions?
- Methodological Answer:
- Accelerated Stability Testing: Store lyophilized samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and LC-MS, focusing on hydrolysis of the nitrophenoxy group or oxidation of the diethylamino chain .
- Cryopreservation: Use argon-purged vials at -80°C to prevent radical-mediated degradation.
Data Analysis and Interpretation
Q. How should researchers statistically validate bioactivity data from high-throughput screens?
- Methodological Answer:
- Z’-Factor: Calculate assay robustness ( indicates suitability for HTS).
- Dose-Response Curves: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to determine EC/IC.
- False Discovery Rate (FDR): Apply Benjamini-Hochberg correction to adjust for multiple comparisons in omics datasets .
Q. What strategies reconcile discrepancies between in silico predictions and experimental results?
- Methodological Answer:
- Force Field Calibration: Adjust partial charges in docking simulations using quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level).
- Experimental Validation: Perform SPR (surface plasmon resonance) to measure binding kinetics, comparing values with docking scores .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
